molecular formula C8H17N3O B1468167 2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide CAS No. 1247084-60-1

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide

Cat. No. B1468167
CAS RN: 1247084-60-1
M. Wt: 171.24 g/mol
InChI Key: SJRFFRRGVYOMGA-UHFFFAOYSA-N
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Description

The compound “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be used as ligands in rhodium-catalyzed [2+2+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Quinazoline Derivatives

Quinazoline derivatives: are recognized for their broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The compound “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” can serve as a precursor in the synthesis of these derivatives. By incorporating this compound into the quinazoline moiety, researchers can develop new quinazoline compounds with varied biological activities, potentially leading to the discovery of new medications.

Pharmaceutical Applications: Development of Antiviral Agents

In the pharmaceutical industry, the compound’s structure could be utilized to create antiviral agents . For instance, derivatives of this compound might be synthesized and tested for their efficacy against various viral infections, contributing to the development of new antiviral drugs .

Biological Research: Amide Synthesis

In biological research, “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” could be used in the synthesis of amides . Amides are fundamental structures in organic compounds, natural products, and pharmaceuticals. This compound could provide a novel approach to amide synthesis, which is a crucial reaction in organic chemistry .

Chemistry: Pyrrolidine Ring Exploration

The pyrrolidine ring, a core structure of this compound, is a versatile scaffold in drug discovery. It can be used to obtain biologically active compounds with target selectivity. The exploration of the pyrrolidine ring’s influence on biological activity and the structure-activity relationship (SAR) could lead to the design of new drug candidates with varied biological profiles .

Industrial Uses: Chemical Intermediate

“2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” may act as a chemical intermediate in the production of various industrial compounds. Its role could be pivotal in synthesizing materials that require specific amine functionalities, which could be beneficial in creating polymers or other complex materials .

Environmental Applications: Green Chemistry

In the context of environmental applications, this compound could be involved in green chemistry practices. Its use in reactions that minimize the production of hazardous substances and promote safer, more sustainable chemical processes could be of significant interest. For example, its involvement in metal-free reactions to synthesize amides could reduce environmental impact .

Future Directions

The field of medicinal chemistry continues to explore the use of pyrrolidine derivatives for the development of new therapeutics . Future research may focus on optimizing the properties of these compounds to improve their efficacy and safety.

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)6-11-4-3-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRFFRRGVYOMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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